N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
Description
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide is a complex organic compound that features a unique structure combining chromen, benzofuran, and furan moieties
Properties
IUPAC Name |
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c1-13-10-14(2)22-16(11-13)17(12-20(26)30-22)23-21(15-6-3-4-7-18(15)29-23)25-24(27)19-8-5-9-28-19/h3-12H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFICOPFMCBMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Moiety: The chromen ring can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Synthesis of Benzofuran: The benzofuran ring can be synthesized via the cyclization of 2-hydroxyaryl ketones with aldehydes under acidic conditions.
Coupling Reaction: The chromen and benzofuran intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Final Product: The final step involves the reaction of the coupled intermediate with furan-2-carboxylic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or other functional groups on the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by multiple aromatic rings and functional groups, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 457.5 g/mol. The presence of the chromenone and benzofuran moieties enhances its pharmacological potential.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide. For instance, a study reported that derivatives of this compound exhibited significant inhibitory effects on cancer cell lines such as HepG2, with minimal toxicity to normal cells (BALB/3T3) . The mechanism of action is thought to involve the inhibition of key kinases involved in cancer progression, specifically Aurora B kinase .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both bacterial and fungal strains, suggesting its potential as a therapeutic agent for infectious diseases . The structural features contribute to its ability to disrupt microbial cell functions.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity. Studies have indicated that it can modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis .
Synthesis and Derivative Development
The synthesis of this compound typically involves multicomponent reactions that facilitate the formation of complex structures in high yields . Researchers are actively exploring derivatives of this compound to enhance its efficacy and reduce potential side effects.
Case Study: Anticancer Evaluation
A notable study focused on the synthesis and evaluation of several derivatives of this compound against HepG2 cells. The results indicated that certain modifications led to enhanced cytotoxicity compared to the parent compound, suggesting that structural optimization is crucial for developing more effective anticancer agents .
Case Study: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxycoumarin share structural similarities and exhibit similar biological activities.
Benzofuran Derivatives: Compounds such as 2-arylbenzofurans are structurally related and have comparable applications in medicinal chemistry.
Furan Derivatives: Furan-2-carboxamide derivatives are also similar and used in various chemical and biological studies.
Uniqueness
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide is unique due to its combination of three distinct aromatic systems, which imparts a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Biological Activity
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on its biological activity, including detailed case studies and data tables.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 401.39 g/mol. The structure features a chromenone moiety fused with a benzofuran ring, which is critical for its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the target compound. The following table summarizes key findings from various studies regarding its cytotoxic effects:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | K562 (leukemia) | 5.0 | Induces apoptosis |
| Study B | HL60 (leukemia) | 0.1 | Inhibits cell proliferation |
| Study C | MCF-10A (breast cancer) | 1.136 | Modulates CB1 receptor activity |
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells via mitochondrial pathways, leading to caspase activation.
- CB1 Receptor Modulation : Its interaction with cannabinoid receptors has been implicated in reducing tumor cell viability and promoting apoptosis in breast cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial effects. A comparative analysis of its antimicrobial efficacy against various pathogens is presented below:
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | Study D |
| Escherichia coli | 12 | Study D |
| Candida albicans | 10 | Study E |
Case Study 1: Cytotoxicity in Leukemia Cells
In a study examining the cytotoxic effects on K562 and HL60 leukemia cells, the compound demonstrated significant inhibitory effects with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin. The study concluded that structural modifications in the benzofuran moiety could enhance cytotoxicity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Structure–Activity Relationship (SAR)
Research into the SAR of benzofuran derivatives indicates that specific substitutions on the benzofuran ring can significantly enhance biological activity. For instance, halogen substitutions at strategic positions have been shown to improve cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
